Lycorenin

Description

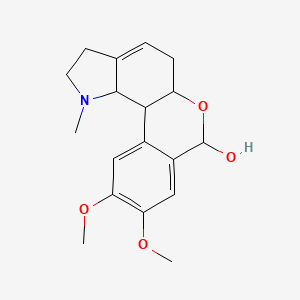

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indol-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-19-7-6-10-4-5-13-16(17(10)19)11-8-14(21-2)15(22-3)9-12(11)18(20)23-13/h4,8-9,13,16-18,20H,5-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYYSQODIQWPDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(O3)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical Origin and Chemodiversity of Lycorenin Containing Species

Natural Occurrence and Distribution within the Amaryllidaceae Family

The Amaryllidaceae family, known for its beautiful flowering plants, is a rich source of unique and biologically active alkaloids. nih.gov These herbaceous, perennial, and bulbous plants are distributed across tropical to subtropical and temperate regions worldwide. wikipedia.org Lycorenin and its analogs are among the many alkaloids synthesized and stored in the bulbs of these plants. nih.gov

Specific Plant Genera and Species Identification

This compound is a member of the lycorine-type alkaloids, which are considered the most common alkaloidal group within the Amaryllidaceae family. ekb.eg The first alkaloid of this type, lycorine (B1675740), was isolated in 1877 from Narcissus pseudonarcissus. nih.govekb.eg

Research has identified the presence of lycorine and its derivatives in a variety of genera and species within the Amaryllidaceae family. Notable examples include:

Lycoris : Several species within this genus, such as Lycoris radiata, L. aurea, and L. longituba, are known to produce lycorine-type alkaloids. nih.govresearchgate.netmdpi.com Lycoris radiata is particularly recognized as a primary source from which lycorine was first isolated. nih.gov

Crinum : Species like Crinum macowanii and Crinum augustum have been found to contain lycorine. nih.govresearchgate.net

Leucojum : Leucojum aestivum is another species identified as containing lycorine. nih.govnih.gov

Hymenocallis : Hymenocallis littoralis is a known source of lycorine-type alkaloids. nih.govnih.gov

Hippeastrum : Hippeastrum equestre has been reported to contain lycorine. nih.govnih.gov

Clivia : The flowers of Clivia nobilis are a source of lycorine. nih.gov

Ammocharis : Ammocharis coranica is listed among the species containing lycorine. nih.gov

Brunsvigia : Brunsvigia radulosa has been identified as a lycorine-containing species. nih.gov

Pancratium : Pancratium maritimum has been shown to contain alkaloids of the lycorenine (B150351) class. researchgate.net

Rauhia : A chemical survey of Rauhia decora detected the presence of lycorine-type skeletons. mdpi.com

Ismene : The bulb extract of Ismene amancaes was found to contain lycorine. nih.gov

Geographical and Ecological Influences on this compound Occurrence

The Amaryllidaceae family has a widespread distribution, with significant concentrations in the Mediterranean basin, southern Africa, and Andean South America. nih.gov The genus Lycoris, a significant source of lycorine-type alkaloids, is primarily found in the temperate regions of Eastern Asia, with a notable number of species, many of which are endemic, growing in China. researchgate.net The genus Crinum is mainly distributed across Africa, America, Australia, and southern Asia. nih.gov

The ecological niche of these plants can influence their alkaloid production. Factors such as climate, soil composition, and altitude can affect the phytochemical profile of a plant. While specific research on the direct ecological influences on this compound production is detailed, the general principle of environmental impact on secondary metabolite production in plants is well-established. The distribution of these plants in diverse geographical locations suggests an adaptation to a variety of environmental conditions, which could, in turn, influence the concentration and diversity of alkaloids like this compound.

Phytochemical Profiling of this compound and Co-occurring Alkaloids

The chemical landscape of Amaryllidaceae plants is complex, with this compound being part of a larger family of structurally related alkaloids. Phytochemical profiling studies, often utilizing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), have been instrumental in identifying and quantifying the diverse alkaloid content of these plants. nih.govmdpi.commdpi.com

Identification of Lycorine-Type Alkaloids and Structural Analogs

Lycorine-type alkaloids are characterized by a unique pyrrolophenanthridine skeleton. ekb.eg They are biosynthesized from the precursor O-methylnorbelladine through an intramolecular ortho-para oxidative coupling. ekb.eg Lycorine is the prototypical member of this group, which includes over 70 related compounds. ekb.eg

Besides this compound, other lycorine-type alkaloids and structural analogs frequently found alongside it in Amaryllidaceae species include:

Lycorine : The most common and major alkaloid of this class. ekb.eg

Pseudolycorine : A structural analog of lycorine.

Acetylcaranine : A lycorine-type alkaloid. nih.gov

Dehydrolycorine : Another analog of lycorine. nih.gov

Ungiminorine : An alkaloid identified in species like Hymenocallis littoralis. researchgate.net

2-O-methylpseudolycorine : Found in Hymenocallis littoralis. researchgate.net

In addition to the lycorine-type, Amaryllidaceae plants produce a wide range of other alkaloid skeletons. These co-occurring alkaloids often belong to different structural classes, including:

Galanthamine-type : Such as galanthamine (B1674398) and lycoramine. nih.govmdpi.com

Homolycorine-type : A common structural class found in these plants. nih.govmdpi.com

Haemanthamine-type : Another prevalent alkaloid group. nih.govmdpi.com

Tazettine-type : Frequently identified in phytochemical profiles. nih.govmdpi.com

Narciclasine-type : A class of alkaloids with distinct structures. nih.gov

Montanine-type : Also found co-occurring with lycorine-type alkaloids. nih.gov

Crinine-type : A significant group of Amaryllidaceae alkaloids. mdpi.com

Pretazettine-type : Identified in various species. mdpi.com

Variability in Alkaloid Profiles Across Different Plant Accessions

Significant variation in the types and quantities of alkaloids is observed not only between different genera and species but also among different accessions of the same species. For instance, a comparative analysis of three Lycoris species (L. aurea, L. radiata, and L. guangxiensis) revealed distinct phytochemical profiles. mdpi.com While some alkaloids were common to all three, many were characteristic to a single species, highlighting the chemical diversity within the genus. mdpi.com

The alkaloid profile can also differ between various parts of the same plant. Generally, alkaloids accumulate in the bulbs of Amaryllidaceae plants. nih.gov Studies focusing on individual plant parts are crucial for a detailed understanding of their chemical constituents. mdpi.com This variability underscores the importance of precise species identification and careful selection of plant material for phytochemical research. The diversity in alkaloid profiles contributes to the distinct pharmacological properties observed among different Amaryllidaceae species. mdpi.com

Biosynthetic Pathways and Regulation of Lycorenin

Elucidation of Precursor Incorporation into Lycorenin Biosynthesis

Early studies utilizing radioisotope labeling were instrumental in identifying the primary precursors for Amaryllidaceae alkaloid biosynthesis. oup.com These experiments demonstrated the incorporation of specific amino acids and their derivatives into the alkaloid structures. nih.gov

Phenylalanine and tyrosine serve as the fundamental building blocks for the biosynthesis of Amaryllidaceae alkaloids. oup.comoup.com The pathway begins with the conversion of these amino acids through parts of the phenylpropanoid pathway. nih.govmdpi.comcore.ac.uk Phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.govcore.ac.ukwikipedia.org Tyrosine is decarboxylated to tyramine (B21549) by tyrosine decarboxylase (TYDC). oup.comcore.ac.uk While the synthesis of 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) from phenylalanine is thought to involve the early phenylpropanoid pathway leading to caffeic acid, the exact steps for 3,4-DHBA formation are still being fully uncovered. oup.comnih.gov

A key intermediate in the biosynthesis of all Amaryllidaceae alkaloids is norbelladine (B1215549). encyclopedia.pubmdpi.comnih.gov Norbelladine is formed through the condensation of tyramine and 3,4-dihydroxybenzaldehyde. oup.commdpi.comresearchgate.net This condensation reaction is catalyzed by enzymes such as norbelladine synthase (NBS) and/or noroxomaritidine/norcraugsodine reductase (NR). researchgate.netnih.gov

Norbelladine then undergoes O-methylation to form 4'-O-methylnorbelladine, which is considered a crucial branch point intermediate in the pathway. researchgate.netnih.govcore.ac.uk From 4'-O-methylnorbelladine, the pathway diverges into different branches leading to the various structural types of Amaryllidaceae alkaloids, including the lycorine-type alkaloids like this compound. encyclopedia.pubresearchgate.netnih.gov

Enzymatic Steps and Proposed Reaction Mechanisms

The conversion of precursors and intermediates into the diverse structures of Amaryllidaceae alkaloids involves a series of enzymatic reactions, including methylation, hydroxylation, reduction, oxidation, condensation, and cyclization. oup.comencyclopedia.pub

Several key enzymes involved in the early steps of Amaryllidaceae alkaloid biosynthesis have been identified and characterized. These include PAL, TYDC, NBS, and NR. oup.comresearchgate.netnih.govnih.govcore.ac.uk Norbelladine O-methyltransferases (OMTs) are also crucial for the methylation of norbelladine. oup.comresearchgate.net Oxidative phenol (B47542) coupling, a key step in the diversification of Amaryllidaceae alkaloids, is primarily catalyzed by cytochrome P450 (CYP) enzymes, with laccases and peroxidases also potentially playing a role. oup.comoup.com Specific CYP enzymes, such as those in the CYP96T family, have been implicated in the C-C coupling reactions that lead to the core structures of different alkaloid types, including the lycorine (B1675740), galanthamine (B1674398), and crinine (B1220781) series. researchgate.netnih.gov

Enzymatic reactions in alkaloid biosynthesis often exhibit high regioselectivity and stereoselectivity, ensuring the formation of specific structural isomers and enantiomers. oup.comoup.com For instance, norbelladine O-methyltransferases can show a preference for methylation at the 4'-O position over the 3'-O position of norbelladine. oup.comuqtr.ca The oxidative phenol coupling reactions catalyzed by CYPs are particularly important in establishing the core skeletal structures of the different Amaryllidaceae alkaloid types through specific C-C or C-O bond formations. oup.comencyclopedia.puboup.comresearchgate.net The regioselectivity of these coupling reactions dictates which structural class of alkaloid is formed. encyclopedia.pubmdpi.com

Genetic and Metabolic Engineering Approaches for Biosynthesis Modulation

Given the pharmaceutical potential of Amaryllidaceae alkaloids and the limitations of their production from native plant sources, biotechnological approaches, including genetic and metabolic engineering, are being explored to enhance their biosynthesis. mdpi.comresearchgate.netlongdom.org

Metabolic engineering aims to optimize the production of desired compounds by modifying metabolic pathways in organisms. longdom.orgnih.gov This can involve overexpressing genes encoding key biosynthetic enzymes, downregulating competing pathways, or introducing genes from other organisms. longdom.orgnih.gov Genetic engineering, a broader term, encompasses techniques to alter an organism's DNA makeup, including the introduction or removal of specific genes. genome.govsavemyexams.comwikipedia.orglabtoo.com

Research is being conducted to identify and characterize the genes encoding the enzymes involved in Amaryllidaceae alkaloid biosynthesis. researchgate.netlongdom.org This knowledge is crucial for applying genetic and metabolic engineering strategies. Approaches include using transcriptomics and multi-omics analyses to identify candidate genes. oup.comresearchgate.netlongdom.org Heterologous expression of these genes in suitable host systems, such as Nicotiana benthamiana or microalgae, allows for the validation of enzyme function and the potential for producing alkaloids or their intermediates outside of the native plant. nih.govnih.govlongdom.org

Efforts are focused on reconstituting parts or the entirety of the Amaryllidaceae alkaloid biosynthetic pathway in heterologous systems to achieve sustainable and potentially higher-yield production of valuable alkaloids like those in the lycorine series. longdom.org This involves understanding the complex regulatory networks controlling the expression of biosynthetic genes and the flux through the pathway. researchgate.net

Enhancement Strategies for this compound Production

Enhancement strategies for the production of secondary metabolites like this compound in plants often involve optimizing growth conditions or applying specific treatments. While specific strategies solely focused on enhancing this compound production are not extensively detailed in the provided search results, general approaches for increasing alkaloid production in plants and cell cultures have been explored. Increasing metabolite production in the native plant can be challenging due to factors like slow growth and difficulty in genetic manipulation. researchgate.net

One approach for enhancing alkaloid production in general involves the use of plant tissue cultures. researchgate.net Additionally, studies on other Amaryllidaceae alkaloids like galanthamine and lycorine have investigated the impact of nutrient supplementation, such as zinc, on their accumulation. dergipark.org.tr These studies suggest that manipulating environmental factors or nutrient availability can influence alkaloid content. dergipark.org.tr

Pathway Elucidation Through Genetic Manipulation

Elucidating the biosynthetic pathways of plant natural products, including this compound, is crucial for understanding their formation and enabling potential metabolic engineering for increased production. Genetic manipulation plays a significant role in this process. Techniques such as comparative transcriptomics and traditional biochemical approaches have led to the identification of enzymes involved in Amaryllidaceae alkaloid biosynthesis, including those from the shikimate and phenylpropanoid pathways. researchgate.net

However, elucidating biosynthetic pathways in plants can be challenging because the genes involved are often dispersed across chromosomes, and efficient genetic manipulation systems are not always available for medicinal plants. nih.gov Despite these challenges, techniques like genome mining, which utilizes in silico tools to identify biosynthetic gene clusters, and genetic manipulation techniques such as gene knockout and heterologous expression, are being employed to understand the roles of specific genes and validate the production of target compounds. jmicrobiol.or.kr Heterologous expression in suitable host organisms like Escherichia coli, Saccharomyces cerevisiae, and Aspergillus nidulans allows for the reconstitution of biosynthetic pathways and the confirmation of isolated gene functions. mdpi.com

Environmental and Stress Factors Influencing this compound Accumulation

Environmental factors and stress conditions can significantly influence the biosynthesis and accumulation of secondary metabolites in plants, including alkaloids like this compound. Plants, as sessile organisms, have evolved mechanisms to cope with various abiotic stresses such as drought, salinity, extreme temperatures, and UV radiation. mdpi.comencyclopedia.pub These stresses can trigger the production and accumulation of secondary metabolites, which often play protective roles. mdpi.comencyclopedia.pubresearchgate.net

The response of plants to environmental stress varies depending on the intensity of the stress and the plant's genetic makeup. mdpi.com Studies on other plant species have shown that stress conditions can lead to increased levels of secondary metabolites. mdpi.com For example, water-deprived plants have been observed to increase their content of phenolic compounds as a protective mechanism. mdpi.com While direct studies on the specific impact of various environmental stresses solely on this compound accumulation are limited in the provided results, it is generally understood that environmental conditions and stress factors can perturb the biosynthesis and accumulation of plant secondary metabolites. researchgate.net Factors such as temperature, humidity, and rainfall have been shown to play a crucial role in the biosynthesis of essential oil compounds in other plants. mdpi.com

Interactive Table 1: Key Precursors in Amaryllidaceae Alkaloid Biosynthesis

| Compound Name | Role in Biosynthesis |

| Tyramine | Precursor |

| 3,4-dihydroxybenzaldehyde | Precursor |

| 4′-O-methylnorbelladine | Common intermediate |

Interactive Table 2: Examples of Genetic Manipulation Approaches

| Technique | Application in Pathway Elucidation/Enhancement |

| Comparative Transcriptomics | Identifying genes involved in biosynthesis |

| Genome Mining | Identifying biosynthetic gene clusters |

| Gene Knockout | Investigating gene roles |

| Heterologous Expression | Reconstituting pathways, confirming gene function |

Chemical Synthesis and Semisynthetic Derivatization of Lycorenin

Total Synthesis Methodologies for the Lycorane Scaffold

The total synthesis of the lycorane scaffold has been a subject of extensive research, leading to a variety of elegant and efficient strategies. These approaches are often categorized by the sequence of ring construction and the methods used to control stereochemistry.

Stereoselective and Asymmetric Synthesis Approaches

The intricate three-dimensional structure of the lycorane core, with its multiple contiguous stereocenters, necessitates the use of highly controlled synthetic methods. Both stereoselective and asymmetric approaches have been successfully employed to achieve the desired stereoisomers.

Stereoselective Synthesis: Early synthetic efforts often relied on substrate-controlled diastereoselective reactions, where the existing stereocenters in a molecule direct the formation of new ones. These methods, while effective, typically produce racemic mixtures, requiring subsequent resolution to isolate the desired enantiomer.

Asymmetric Synthesis: More contemporary approaches focus on enantioselective synthesis, which directly produces a single enantiomer. This is often achieved through the use of:

Chiral Auxiliaries: A chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. Once the desired stereocenter is set, the auxiliary is removed.

Chiral Catalysts: Small amounts of a chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, are used to induce enantioselectivity in a reaction. This method is highly efficient as the catalyst can be recycled. For instance, organocatalyzed asymmetric Michael addition reactions have been utilized in the synthesis of (+)-α-lycorane.

Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from natural sources, such as amino acids or carbohydrates, to build the target molecule.

A notable development has been the first collectively asymmetric total synthesis of all members of the lycorane family, including (+)-α, (+)-β, (+)-γ, and (−)-δ isomers, in a catalytic manner. This was accomplished through an asymmetric, stereodivergent Ir/amine dual catalytic α-allylation of 2-phthalimidoacetaldehyde.

Key Cyclization and Ring-Forming Strategies

The construction of the tetracyclic lycorane framework is the cornerstone of its total synthesis. Various cyclization and ring-forming reactions have been pivotal in achieving this complex architecture. The order of ring formation can vary, with common strategies involving the sequential construction of the rings around a pre-existing core.

Key strategies include:

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, a common structural motif in the B and C rings of the lycorane scaffold.

Bischler-Napieralski Reaction: This method is used to synthesize dihydroisoquinolines through the cyclization of β-ethylamides, which can then be reduced to form the desired ring system.

Radical Cyclization: Tin-mediated radical cyclizations have been employed to construct the lycorane skeleton. For example, an efficient synthesis of (–)-γ-lycorane utilized two Bu3SnH-mediated radical cyclizations.

Electrocyclic Ring Closure: A 6π-electrocyclic ring closure of a divinylpyrroline has been demonstrated as a key step in a concise total synthesis of (±)-γ-lycorane.

Heck Reaction: Intramolecular Heck reactions, which form a carbon-carbon bond between an aryl or vinyl halide and an alkene, have been used to close one of the rings of the lycorane core.

Diels-Alder Reaction: The [4+2] cycloaddition of dienes and dienophiles, such as the reaction of 2-pyrone, has been applied to the synthesis of (±)-α-lycorine.

Ring-Closing Metathesis (RCM): This powerful reaction uses a metal catalyst to form a cyclic olefin from a diene and has been a feature in some total syntheses of lycorane stereoisomers.

Cyclopropyl (B3062369) Ring-Opening Rearrangement: A practical method for the synthesis of lycorine-type alkaloids with a cis-B/C ring structure has been developed utilizing a cyclopropyl ring-opening rearrangement.

The following table summarizes some of the key cyclization strategies employed in the synthesis of the lycorane scaffold:

| Cyclization Strategy | Description | Example Application |

| Pictet-Spengler Reaction | Cyclization of a β-arylethylamine with a carbonyl compound. | Formation of the B and C rings. |

| Bischler-Napieralski Reaction | Cyclization of a β-ethylamide to a dihydroisoquinoline. | Construction of the B ring. |

| Radical Cyclization | Formation of rings via radical intermediates. | Synthesis of (–)-γ-lycorane. |

| Electrocyclic Ring Closure | Pericyclic reaction forming a cyclic compound from a conjugated system. | Synthesis of (±)-γ-lycorane. |

| Heck Reaction | Palladium-catalyzed intramolecular C-C bond formation. | Closure of the D ring. |

| Diels-Alder Reaction | [4+2] cycloaddition to form a six-membered ring. | Synthesis of (±)-α-lycorine. |

| Ring-Closing Metathesis | Formation of a cyclic olefin from a diene. | Synthesis of various lycorane isomers. |

| Cyclopropyl Ring-Opening | Rearrangement of a cyclopropyl group to form a larger ring. | Synthesis of cis-B/C ring lycorine-type alkaloids. |

Semisynthetic Modifications of Lycorenin and Related Amaryllidaceae Alkaloids

While the total synthesis of complex natural products like this compound is a significant achievement, semisynthesis—the chemical modification of a naturally occurring compound—offers a more direct route to novel derivatives. This approach is particularly valuable for structure-activity relationship (SAR) studies and for developing analogs with improved biological properties.

Targeted Functional Group Alterations

Esterification and Etherification: Modifying hydroxyl groups to alter polarity and bioavailability.

Demethylenation: Opening of the methylenedioxy ring to provide two free hydroxyl groups, which can be further functionalized.

N-Alkylation or N-Acylation: Modification of the nitrogen atom to introduce different substituents.

These alterations can have a profound impact on the biological activity of the molecule.

Synthesis of Novel this compound Analogs for Research Purposes

The synthesis of novel analogs is crucial for exploring the therapeutic potential of a natural product. For this compound, this would involve creating a library of related compounds with systematic variations in their structure. While specific examples for this compound are scarce, the synthesis of analogs of other Amaryllidaceae alkaloids has been reported. These efforts are often guided by computational modeling and a desire to understand the key structural features responsible for their biological effects. The development of a biomimetic ring-switch from a lycorine-type progenitor to a lycorenine-type alkaloid, as demonstrated in the total synthesis of (±)-clivonine, provides a potential pathway for accessing novel this compound analogs.

Methodological Innovations in this compound Synthesis

The field of organic synthesis is constantly evolving, with new reactions and strategies continually being developed. While there are no specific methodological innovations reported for the synthesis of this compound itself, advancements in related areas could be applied.

Innovations that could impact the future synthesis of this compound and other lycorane alkaloids include:

C-H Activation: The direct functionalization of carbon-hydrogen bonds is a powerful tool that can streamline synthetic routes by avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Conducting reactions in continuous flow systems can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes to perform specific chemical transformations can offer high levels of stereoselectivity and environmental sustainability.

Gold-Catalyzed Cycloisomerization: Gold-catalyzed enamide–alkyne cycloisomerization reactions have been developed to access tricyclic cores of related alkaloids, offering a potentially efficient route to key intermediates.

The application of these and other emerging technologies holds promise for the development of more efficient and versatile syntheses of this compound and its analogs in the future.

Organocatalytic and Transition Metal-Catalyzed Reactions

Modern organic synthesis has been revolutionized by the advent of powerful catalytic systems that enable the efficient and stereoselective construction of complex molecular frameworks. In the context of Amaryllidaceae alkaloid synthesis, both organocatalysis and transition metal catalysis have emerged as indispensable tools for forging key bonds and setting stereocenters with high precision. While a direct total synthesis of this compound employing these methods has not been extensively documented, the synthesis of structurally related alkaloids, such as the lycorine-type and crinine-type congeners, provides a clear blueprint for potential synthetic routes to this compound.

Organocatalytic Strategies:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a green and often highly enantioselective alternative to metal-based catalysts. imperial.ac.uk In the synthesis of Amaryllidaceae alkaloid precursors, organocatalytic reactions have been pivotal in establishing key stereogenic centers. A prominent example is the asymmetric Michael addition, which has been employed to construct the core structures of these alkaloids. For instance, the synthesis of (-)-δ-lycorane, an isomer of lycorane, utilized a chiral bifunctional squaramide catalyst to facilitate a Michael/Michael cascade reaction between a β-ketoester and a nitroalkene. sun.ac.za This reaction efficiently assembled a highly functionalized intermediate with three stereogenic centers in high diastereoselectivity and enantioselectivity. sun.ac.za

A similar strategy could be envisioned for the synthesis of a this compound precursor, where an appropriately substituted cyclohexenone derivative undergoes a conjugate addition reaction catalyzed by a chiral organocatalyst to introduce the nitrogenous sidechain and set the crucial stereochemistry of the molecule.

Transition Metal-Catalyzed Reactions:

Transition metal catalysis, particularly with palladium, has been instrumental in the construction of the polycyclic core of many Amaryllidaceae alkaloids. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

In the context of synthesizing lycorine-type alkaloids, palladium-catalyzed intramolecular Heck reactions have been successfully used to achieve the cyclization of aryl halides onto tethered alkenes, thereby forming the characteristic fused ring system. horizonepublishing.com For example, a palladium-catalyzed tandem allylic amination-intramolecular Heck reaction was a key step in the synthesis of the completed ring system of a lycorane precursor. horizonepublishing.com

Furthermore, a practical synthesis of lycorine-type alkaloids with a cis-B/C ring fusion has been developed utilizing a palladium-mediated arylation as a key step. rsc.org Given the structural similarities, these palladium-catalyzed cyclization strategies are highly relevant and adaptable for the total synthesis of this compound. The table below summarizes representative transition metal-catalyzed reactions used in the synthesis of related Amaryllidaceae alkaloids.

| Reaction Type | Catalyst | Substrates | Product | Significance in Synthesis | Reference |

| Intramolecular Heck Reaction | Pd(OAc)₂ | Aryl halide tethered to an alkene | Fused heterocyclic system | Formation of the core polycyclic structure | horizonepublishing.com |

| Suzuki Coupling | Pd(PPh₃)₄ | Aryl boronic acid and aryl halide | Biaryl compound | Construction of the biphenyl (B1667301) backbone | sun.ac.za |

| Palladium-mediated Arylation | Pd(OAc)₂ | Aryl halide and amine | N-Aryl compound | Formation of key C-N bonds | rsc.org |

These examples underscore the power of transition metal catalysis in forging the complex architecture of Amaryllidaceae alkaloids and highlight viable strategies for the total synthesis of this compound.

Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of complex natural products to minimize environmental impact and enhance sustainability. hilarispublisher.comhilarispublisher.com While specific studies on the green synthesis of this compound are limited, the broader field of Amaryllidaceae alkaloid synthesis provides several examples of how these principles can be applied.

One of the core tenets of green chemistry is the use of catalytic reactions over stoichiometric ones, a principle well-exemplified by the organocatalytic and transition metal-catalyzed methods discussed in the previous section. imperial.ac.uk These catalytic approaches reduce waste by minimizing the use of reagents that are incorporated into the final product.

Another key aspect of green chemistry is the use of environmentally benign solvents and reaction conditions. Research into the synthesis of Amaryllidaceae alkaloids has explored the use of greener alternatives to traditional volatile organic solvents. Furthermore, the development of electrochemical methods offers a promising avenue for sustainable synthesis. For instance, a general approach to Amaryllidaceae alkaloids has been developed using a sustainable electro-organic key transformation on a metal-free anode. nih.gov This method avoids the use of hazardous oxidizing agents and minimizes waste generation.

The application of biocatalysis, using enzymes to perform chemical transformations, is another cornerstone of green chemistry that holds great potential for the synthesis of this compound and its analogues. Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and often exhibit exquisite chemo-, regio-, and stereoselectivity, thereby reducing the need for protecting groups and minimizing waste. hilarispublisher.com

The table below outlines key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Catalysis | Utilization of organocatalysts and transition metal catalysts. | Reduced waste, higher efficiency, lower energy consumption. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (e.g., cascade reactions). | Minimized waste generation. |

| Safer Solvents and Auxiliaries | Use of water, supercritical fluids, or ionic liquids as reaction media. | Reduced toxicity and environmental pollution. |

| Use of Renewable Feedstocks | Starting from readily available and renewable plant-derived materials. | Reduced reliance on fossil fuels. |

| Design for Energy Efficiency | Employing reactions that proceed at ambient temperature and pressure, such as biocatalytic steps. | Lower energy consumption and reduced carbon footprint. |

| Biocatalysis | Using enzymes for key stereoselective transformations. | High selectivity, mild reaction conditions, reduced byproducts. |

By embracing these principles, future synthetic routes towards this compound can be designed to be not only efficient and elegant but also environmentally responsible, contributing to the broader goal of sustainable chemical synthesis.

Structure Activity Relationship Sar Studies of Lycorenin and Analogs

Computational and Cheminformatic Approaches to SAR Analysis

Computational and cheminformatic methods play a significant role in analyzing the SAR of complex molecules like lycorenin and its analogs. These approaches allow researchers to predict biological activity, design new compounds with improved properties, and gain insights into molecular interactions without extensive experimental work. scienceforecastoa.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate a compound's biological activity with its physicochemical properties or structural descriptors. scienceforecastoa.com For lycorine-type alkaloids, QSAR studies can help to quantify the impact of different substituents and structural variations on activities such as anticancer, antiviral, or anti-inflammatory effects. rsc.orgdergipark.org.tr These models can incorporate parameters related to electronic, steric, and hydrophobic properties of the molecules. scienceforecastoa.com By analyzing these relationships, QSAR models can predict the activity of untested this compound analogs and guide the synthesis of potentially more potent compounds.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling identifies the essential features of a molecule required for its biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged regions, arranged in a specific 3D spatial arrangement. nih.govnih.gov Ligand-based design utilizes the information from known active compounds to design new molecules that share similar pharmacophoric features. For lycorine-type alkaloids, pharmacophore models can highlight the critical functional groups and their spatial orientation necessary for binding to a biological target, such as an enzyme or receptor. nih.govnih.gov Studies on the lycorine (B1675740) pharmacophore, for example, have indicated the importance of specific hydroxyl groups for inducing apoptosis. nih.govnih.gov Applying these principles to this compound and its analogs can aid in the rational design of novel compounds with targeted activities.

Identification of Key Structural Determinants for Biological Activities

Identifying the specific parts of the this compound structure that are essential for its biological activities is a primary goal of SAR studies. This involves systematically modifying different regions of the molecule and assessing the impact on its activity profile. rsc.org

Impact of Substituent Effects on Activity Profiles

Substituents attached to the core this compound structure, such as methoxy (B1213986) and hydroxyl groups, play a vital role in modulating its biological activities. nih.govnih.gov The nature (e.g., electron-donating or withdrawing) and position of these substituents can influence the molecule's electronic distribution, lipophilicity, and steric bulk, all of which impact its interaction with biological targets. scienceforecastoa.comnih.govrsc.org For instance, studies on other compound classes have shown that the position of methoxy substituents can significantly affect inhibitory effects. nih.gov Similarly, the presence and position of hydroxyl groups have been identified as critical pharmacophoric requirements for certain activities in lycorine-type alkaloids. nih.govnih.gov Detailed research findings often involve synthesizing analogs with different substituents and evaluating their potency to establish clear substituent-activity relationships.

Comparative SAR Studies Across Lycorine-Type Alkaloids

This compound belongs to the broader class of lycorine-type alkaloids, which share a common structural scaffold but differ in their substitution patterns and stereochemistry. rsc.orgresearchgate.nettu-darmstadt.de Comparative SAR studies across these various alkaloids provide valuable insights into the influence of subtle structural differences on their diverse biological activities. By comparing the activities of this compound with other lycorine-type alkaloids like lycorine, haemanthamine, and narciclasine, researchers can pinpoint which structural features are associated with specific pharmacological effects (e.g., antiviral, anticancer, anti-inflammatory). rsc.orgresearchgate.netresearchgate.net These studies often reveal that while the core scaffold is important, the specific arrangement and nature of substituents dictate the potency and selectivity towards different biological targets. rsc.orgresearchgate.net For example, variations in hydroxylation patterns or the presence of methylenedioxy bridges, common in this alkaloid class, can lead to distinct activity profiles. nih.gov

Based on a comprehensive review of scientific literature, there is currently insufficient data available to generate an article on the preclinical pharmacological and mechanistic investigations of the chemical compound This compound that adheres to the specific outline provided.

The detailed mechanisms of action requested, including cellular growth modulation, specific apoptosis pathways, signaling pathway modulation (FAK-JNK, STAT3), effects on autophagy and reactive oxygen species, and antiviral activities, have been extensively studied in a closely related alkaloid, Lycorine . However, this body of research does not extend to this compound for the specified topics.

To ensure scientific accuracy and strict adherence to the subject of "this compound" as instructed, the article cannot be generated at this time. Further research on this compound is required to provide information on the outlined preclinical investigations.

Preclinical Pharmacological and Mechanistic Investigations of Lycorenin

Molecular Mechanisms of Antiviral Activity

Host Cell Target Interactions

The specific interactions of lycorenine (B150351) with host cell targets are not extensively detailed in current scientific literature. However, research into the broader class of Amaryllidaceae alkaloids provides a context for its potential mechanisms. These compounds are known to engage with various cellular components, influencing physiological processes. While direct evidence for lycorenine is sparse, the activities of related alkaloids suggest that potential host cell interactions could involve receptors, signaling proteins, and other macromolecules that mediate cellular responses. Further research is required to delineate the specific molecular targets of lycorenine within host cells.

Enzyme Inhibition Studies and Functional Characterization

The ability of natural compounds to inhibit specific enzymes is a cornerstone of pharmacological research. Studies have focused on the lycorine (B1675740) series of alkaloids to determine their potential as enzyme inhibitors.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. wikipedia.orgnih.govnih.gov The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit. nih.gov Compounds within the lycorine series of Amaryllidaceae alkaloids have been identified as novel inhibitors of AChE. researchgate.net

While the parent compound, lycorine, has demonstrated very low inhibitory activity against cholinesterases, its acylated and etherified analogues have shown more potent inhibitory effects. researchgate.net The inhibitory potential of this class of alkaloids is influenced by their chemical structure; for instance, a hydrogen-bond acceptor at the C-1 position and a lipophilic substituent at the C-2 position are thought to enhance inhibitory activity. researchgate.net A specific, detailed acetylcholinesterase inhibition profile for lycorenine itself is not prominently available in the reviewed literature, indicating a need for direct enzymatic assays to determine its specific IC50 value and mechanism of inhibition.

Table 1: General Findings on Acetylcholinesterase Inhibition by Lycorine-type Alkaloids

| Compound Class | Target Enzyme | General Observation | Key Structural Features for Activity |

|---|---|---|---|

| Lycorine Series Alkaloids | Acetylcholinesterase (AChE) | Considered novel inhibitors; potency varies significantly based on specific structure. researchgate.net | Hydrogen-bond acceptor at C-1; lipophilic substituent at C-2. researchgate.net |

| Lycorine (parent compound) | Acetylcholinesterase (AChE) | Exhibits very low intrinsic inhibitory activity. researchgate.net | Serves as a scaffold for more potent synthetic analogues. researchgate.net |

Beyond acetylcholinesterase, the broader class of Amaryllidaceae alkaloids has been investigated for activity against other enzymes. However, specific studies detailing the inhibitory effects of lycorenine on other relevant enzyme targets are not extensively covered in the available research. The diverse biological activities reported for related compounds suggest that this is a promising area for future investigation to fully characterize the pharmacological profile of lycorenine.

Anti-inflammatory and Immunomodulatory Mechanisms

The modulation of the immune system and inflammatory pathways is a significant area of pharmacological research. While direct studies on lycorenine are limited, extensive research on the closely related alkaloid lycorine provides insight into the potential anti-inflammatory and immunomodulatory mechanisms for this class of compounds.

Cytokines are signaling proteins that play a crucial role in regulating inflammatory responses. nih.gov Dysregulation of cytokine production is a hallmark of many inflammatory diseases. mdpi.com Investigations into the representative compound lycorine have shown that it can significantly modulate cytokine levels. In preclinical models of allergic asthma, lycorine treatment suppressed the levels of pro-inflammatory Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), as well as Tumor Necrosis Factor-alpha (TNF-α). ijper.org Concurrently, it enhanced the level of the anti-inflammatory Th1 cytokine, Interferon-gamma (IFN-γ). ijper.org In studies using activated macrophage and microglial cells, lycorine was also found to reduce inflammatory cytokines, demonstrating an ability to regulate key immune cells involved in inflammatory pain. nih.gov

The production of inflammatory mediators like cytokines is controlled by complex intracellular signaling cascades. The anti-inflammatory effects of lycorine-type alkaloids are linked to their ability to interfere with these pathways. Research on lycorine has demonstrated that it can suppress the release of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced macrophages by inhibiting the p38 and STATs signaling pathways. nih.gov The modulation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, has also been implicated in the mechanism of related compounds. nih.govmdpi.com These findings suggest that a primary mechanism for the anti-inflammatory effects observed in this alkaloid class is the targeted disruption of key signaling cascades that drive inflammatory responses.

Table 2: Illustrative Immunomodulatory Mechanisms of the Related Alkaloid Lycorine

| Mechanism | Specific Target/Mediator | Observed Effect | Relevant Cell Types |

|---|---|---|---|

| Cytokine Modulation | TNF-α | Suppression ijper.org | Immune cells in airway inflammation models |

| IL-4, IL-5, IL-13 (Th2 Cytokines) | Suppression ijper.org | Immune cells in airway inflammation models | |

| IFN-γ (Th1 Cytokine) | Enhancement ijper.org | Immune cells in airway inflammation models | |

| Pro-inflammatory Cytokines (general) | Reduction nih.gov | Macrophages, Microglia | |

| Signaling Cascade Interference | p38 Pathway | Suppression nih.gov | Macrophages |

| STATs Pathway | Suppression nih.gov | Macrophages |

Antioxidant Mechanisms and Cellular Protection

Radical Scavenging Activities

Currently, there is a notable lack of specific research data available in publicly accessible literature regarding the direct radical scavenging activities of the chemical compound Lycorenin. While the Amaryllidaceae family of plants, from which this compound is derived, is known to produce a variety of alkaloids with diverse biological activities, specific studies detailing the capacity of this compound to neutralize free radicals are not prominently documented.

Enzymatic Antioxidant System Interactions

Detailed investigations into the interactions of this compound with enzymatic antioxidant systems have not been extensively reported in scientific literature. The mechanisms by which this compound might modulate the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx) remain an area requiring further scientific exploration.

Investigation of Other Preclinical Biological Activities (e.g., Analgesic, Antifungal, Antibacterial)

One pharmacological study identified a vasodepressor mechanism for this compound in rats, indicating that it can produce dose-related decreases in blood pressure and heart rate. nih.gov However, this study did not extend to the investigation of analgesic, antifungal, or antibacterial effects. The broader genus Lycoris is known for producing alkaloids with a range of biological activities, including analgesic, antifungal, and antibacterial properties, but specific findings for this compound are not distinctly elaborated. nih.govnutritioningredient.com

Due to the limited availability of specific preclinical data on the antioxidant, analgesic, antifungal, and antibacterial activities of this compound, a data table summarizing these findings cannot be constructed at this time. Further focused research is necessary to elucidate the full pharmacological profile of this specific alkaloid.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Dereplication

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in natural product research, offering exceptional mass accuracy and resolving power. researchgate.net This enables the determination of elemental compositions and facilitates the differentiation of compounds with very similar molecular weights. researchgate.net In the context of this compound research, HRMS is pivotal for both confirming the structure of known compounds and rapidly identifying new potential analogs from complex biological matrices, a process known as dereplication. nih.govnih.gov

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight tandem Mass Spectrometry (UHPLC-Q-TOF-MS/MS) is a powerful platform for comprehensive metabolomic analysis of plant extracts containing this compound. researchgate.netresearchgate.netnih.govmdpi.comnih.gov The UHPLC component provides rapid and high-resolution separation of complex mixtures, while the Q-TOF mass spectrometer offers high mass accuracy and sensitivity for both precursor and product ions. mdpi.comnih.gov

This combination allows for the creation of detailed metabolite profiles, capturing a snapshot of the chemical constituents in a biological sample. researchgate.net In a typical workflow, the instrument detects ions and records their accurate mass-to-charge ratio (m/z) and retention time. This data is used to generate a list of molecular features, each characterized by a specific m/z and retention time, which can then be tentatively identified by matching against spectral databases.

Table 1: Representative Data from a Hypothetical UHPLC-Q-TOF-MS/MS Metabolomic Analysis of a Lycoris Extract

| Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Molecular Formula | Putative Identification |

| 4.8 | 302.1390 | C₁₈H₁₉NO₄ | Lycorenine |

| 5.2 | 288.1234 | C₁₇H₁₈NO₃ | Galanthamine (B1674398) |

| 6.1 | 288.0866 | C₁₆H₁₄NO₄ | Haemanthamine |

| 7.5 | 272.0921 | C₁₆H₁₄NO₃ | Lycorine |

Note: This table is for illustrative purposes and data is hypothetical.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. chromatographyonline.com In this process, a specific precursor ion (e.g., protonated this compound) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. chromatographyonline.com The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. nih.govosti.gov

By analyzing these fragmentation pathways, researchers can identify characteristic neutral losses and product ions associated with the core this compound scaffold. When a metabolomic analysis reveals an unknown compound with a similar fragmentation pattern but a different precursor mass, it strongly suggests the presence of a novel, structurally related analog. chromatographyonline.comnih.gov This approach significantly accelerates the discovery of new natural products by allowing for targeted isolation efforts. technologynetworks.commdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides invaluable information on molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for determining the precise three-dimensional structure of complex molecules like this compound. spectroscopyonline.comresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. spectroscopyonline.com

For structurally complex alkaloids, one-dimensional (1D) NMR spectra are often insufficient due to severe signal overlap. youtube.com Multi-dimensional NMR experiments, such as 2D and 3D techniques, resolve these signals into multiple dimensions, revealing correlations between different nuclei. youtube.comnih.govbitesizebio.comutoronto.ca

These experiments are fundamental to piecing together the molecular puzzle:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three chemical bonds, helping to establish spin systems within the molecule. reddit.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached heteronuclei, most commonly ¹³C or ¹⁵N, allowing for the assignment of carbon and nitrogen resonances. bitesizebio.comreddit.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

Table 2: Common Multi-dimensional NMR Experiments in this compound Structure Elucidation

| Experiment | Type of Information Provided | Application in this compound Research |

| COSY | ¹H-¹H through-bond correlations | Identifies adjacent protons in the aliphatic rings and aromatic system. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns specific protons to their directly attached carbon atoms. |

| HMBC | ¹H-¹³C long-range correlations | Connects different structural fragments and establishes the carbon skeleton. |

| NOESY | ¹H-¹H through-space correlations | Determines relative stereochemistry and 3D molecular conformation. |

Understanding how plants synthesize this compound is a key area of research. Isotopic labeling is a powerful technique used to trace the metabolic journey of precursor molecules into the final alkaloid structure. nih.govbiorxiv.orgelifesciences.org In these experiments, plants are fed with precursors (e.g., amino acids like phenylalanine and tyrosine) that have been enriched with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).

The labeled this compound is then isolated, and its isotopic composition is analyzed by NMR or HRMS. researchgate.net By detecting the positions of the incorporated isotopes within the this compound molecule, researchers can definitively map which atoms from the precursors are used to build specific parts of the alkaloid scaffold. researchgate.netnih.gov This provides direct and unambiguous evidence for the proposed biosynthetic pathway.

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a range of techniques designed to separate the components of a mixture. nih.govijprajournal.comjournalagent.com This is a critical first step in this compound research, as it allows for the isolation of the pure compound from complex plant extracts for structural analysis and the accurate measurement of its concentration. nih.govjournalagent.com

The fundamental principle involves a mobile phase that carries the sample mixture through a stationary phase. ijprajournal.comjournalagent.com Separation occurs because different components travel through the stationary phase at different speeds due to variations in their physical and chemical properties, such as polarity, size, or charge. nih.gov

Commonly used techniques in alkaloid research include:

High-Performance Liquid Chromatography (HPLC): A widely used method for the separation and quantification of non-volatile compounds like this compound. nih.gov It uses high pressure to pass a liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). nih.govresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC): An advancement of HPLC that uses columns with smaller particle sizes. This results in significantly faster analysis times, improved resolution, and greater sensitivity.

Gas Chromatography (GC): Suitable for volatile compounds. While less common for intact alkaloids like this compound due to their low volatility, it can be used for analyzing derivatized or smaller, more volatile precursors or degradation products. ijprajournal.comjournalagent.com

Table 3: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle of Separation | Typical Use for this compound | Advantages |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Separation from plant extracts; Quantification. | Robust, versatile, well-established. nih.gov |

| UHPLC | Same as HPLC, but with smaller stationary phase particles. | High-throughput analysis; Metabolomic profiling. | Faster, higher resolution, more sensitive than HPLC. |

| GC | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase based on volatility. | Analysis of volatile derivatives or precursors. | Excellent separation for volatile compounds. cambridge.org |

Computational Chemistry and Molecular Modeling of Lycorenin

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method is crucial in drug discovery for identifying potential therapeutic targets and predicting the binding affinity between a ligand and a protein.

Recent computational studies have utilized molecular docking to investigate the potential interactions of Lycorenine (B150351) with various protein targets. For instance, Lycorenine, alongside Galantamine and Neronine, has been identified as a potential modulator of SARS-CoV-2 main protease (Mpro) and host transmembrane serine protease (TMPRSS2) through molecular docking simulations. nih.govtandfonline.comreferencecitationanalysis.com These studies aim to understand how Lycorenine might interfere with the viral life cycle by binding to key proteins involved in infection. Another study also included Lycorenine in a molecular docking analysis against the SARS-CoV-2 Mpro enzyme, providing its molecular formula (C18H23NO4) and molecular weight (317.4 g/mol ) in the context of the screened compounds. nih.gov

The output of molecular docking studies typically includes predicted binding poses and scoring functions that estimate the strength of the interaction (binding affinity), often expressed in terms of binding energy (e.g., kcal/mol). A lower (more negative) binding energy generally indicates a stronger predicted interaction. While specific binding energy values for Lycorenine against SARS-CoV-2 targets have been reported in the literature nih.govtandfonline.com, detailed data tables specifically focused only on Lycorenine's docking scores across a wide range of diverse targets were not extensively available within the scope of the provided search results. However, the identification of potential interactions with key viral and host proteins highlights the utility of molecular docking in prioritizing Lycorenine for further investigation against these targets.

Ligand-Protein Interaction Analysis

Analysis of ligand-protein interactions resulting from molecular docking provides insights into the specific forces and residues involved in the binding process. These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-stacking. Understanding these interactions is vital for comprehending the molecular basis of a compound's activity and for guiding the design of more potent derivatives.

In the context of Lycorenine's predicted interactions with SARS-CoV-2 Mpro and TMPRSS2, analyses of the binding poses would reveal the specific amino acid residues within the protein binding sites that interact with different parts of the Lycorenine molecule. These detailed interaction profiles help to explain the predicted binding affinity and provide a molecular-level understanding of how Lycorenine might exert its effects. While the search results indicate that such interaction profiles were analyzed in the studies mentioning Lycorenine's docking nih.govtandfonline.com, detailed data on the specific types and locations of these interactions for Lycorenine across various potential targets were not comprehensively provided. General computational tools and methods exist for analyzing protein-ligand interactions from docking results referencecitationanalysis.comresearchgate.netamazon.combeilstein-journals.orgeddc.sgub.edunih.gov.

Virtual Screening for Novel Biological Targets

Virtual screening is a computational technique used to search large libraries of chemical compounds for potential drug candidates that are likely to bind to a specific biological target. eddc.sgnvidia.comwikipedia.org This process often utilizes molecular docking as a key component. By screening libraries of compounds against a target protein, researchers can identify novel scaffolds with potential activity. Conversely, virtual screening can also involve screening a single compound, like Lycorenine, against a library of diverse protein targets to identify potential new biological activities or polypharmacology.

While the provided search results mention the use of virtual screening approaches to identify potent modulators, including Lycorenine, from a library of Amaryllidaceae alkaloids against SARS-CoV-2 targets nih.govtandfonline.com, extensive data tables detailing the results of virtual screening of Lycorenine against a broad spectrum of novel biological targets were not available. However, the inclusion of Lycorenine in virtual screening efforts against viral proteins demonstrates its consideration as a starting point for identifying bioactive molecules. researcher.life

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used in computational chemistry to investigate the electronic structure of molecules. DFT calculations can provide valuable information about a molecule's properties, including its energy, electron density distribution, molecular orbitals (HOMO and LUMO), and reactivity. scirp.orgnbu.edu.saresearchgate.netrsc.orgarxiv.orgrasayanjournal.co.in This information is crucial for understanding a compound's chemical behavior and its potential interactions in biological systems.

While DFT studies have been conducted on related Amaryllidaceae alkaloids like lycorine (B1675740) and galanthamine (B1674398) to explore their electronic structure and reactivity rsc.org, detailed DFT studies focusing specifically and solely on Lycorenine were not prominently featured in the provided search results.

Conformational Analysis and Energy Minimization

Conformational analysis involves studying the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. Energy minimization is a computational process used to find the lowest energy conformation(s) of a molecule. researchgate.netnih.govdrugdesign.orgopenreview.netslideshare.net Understanding the preferred conformations of a molecule is essential for accurate molecular docking and molecular dynamics simulations, as the bioactive conformation may influence binding interactions.

While the biosynthesis of lycorenine from precursors like 4'-O-methylnorbelladine and norpluviine (B12688598) has been studied, including aspects of stereochemistry rsc.org, detailed computational conformational analysis and energy minimization studies specifically focused on mapping the potential energy surface and identifying the stable conformers of isolated Lycorenine were not extensively described in the provided search results. General methods for conformational analysis and energy minimization are well-established in computational chemistry researchgate.netnih.govdrugdesign.orgopenreview.netslideshare.net.

Quantum Chemical Descriptors for SAR

Quantum chemical descriptors are numerical values derived from quantum mechanical calculations that describe the electronic and structural properties of a molecule. These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that correlate molecular properties with biological activity. rasayanjournal.co.inconicet.gov.arscirp.orgresearchgate.net Examples of quantum chemical descriptors include HOMO-LUMO energies, molecular electrostatic potential, partial atomic charges, and reactivity indices.

Molecular Dynamics Simulations for Conformational Sampling and Receptor Dynamics

Molecular Dynamics (MD) simulation is a computational technique that simulates the physical movements of atoms and molecules over time. MD simulations provide insights into the dynamic behavior of molecules, including conformational changes of a ligand and the flexibility of a receptor protein, as well as the stability of a protein-ligand complex. nih.govtandfonline.comreferencecitationanalysis.comdergipark.org.trdntb.gov.ua

Future Research Directions and Translational Potential in Basic Sciences

Exploration of Underexplored Molecular Targets and Pathways for Lycorenin

The precise molecular targets and signaling pathways modulated by this compound remain largely uncharacterized. A critical future direction is the systematic screening and identification of its cellular interactome. While many Amaryllidaceae alkaloids are known for their potent biological activities, such as the acetylcholinesterase inhibition by galanthamine (B1674398) or the anticancer effects of lycorine (B1675740), the specific activities of this compound are not well-defined. researchgate.netnih.govnih.gov One report notes its anti-hypertensive effects, but the underlying mechanism is unknown. nih.gov

Future research should employ a combination of high-throughput screening against panels of receptors, enzymes, and ion channels, alongside affinity chromatography-mass spectrometry to pull down binding partners. Furthermore, investigating this compound's influence on major signaling pathways is crucial. Given the activities of other natural products, potential pathways for investigation could include those central to cell survival, proliferation, and inflammation, such as NF-κB, JAK/STAT, or mTOR signaling. creative-diagnostics.commdpi.com Unraveling these molecular interactions is the first step toward understanding its therapeutic potential and translating basic findings into preclinical models.

Development of Novel Synthetic Strategies for Accessing Complex this compound Analogs

To facilitate detailed biological evaluation and structure-activity relationship (SAR) studies, access to a diverse library of this compound analogs is essential. The complex, stereochemically rich structure of this compound presents a significant synthetic challenge. Future research must focus on developing novel, efficient, and stereoselective synthetic routes to the core scaffold and its derivatives.

Drawing inspiration from synthetic work on related alkaloids like lycorine, where derivatives have been created by modifying hydroxyl groups to explore anticancer activity, similar strategies could be applied to this compound. nih.gov The development of modular synthetic strategies would be particularly valuable, allowing for the late-stage introduction of chemical diversity at various positions on the this compound skeleton. This would enable a systematic exploration of how different functional groups impact target binding and biological activity, paving the way for the rational design of more potent and selective probes for basic research.

Optimization of Biotechnological Production Systems for Sustainable Supply

A significant bottleneck for the research and development of many Amaryllidaceae alkaloids is their low abundance in natural sources and the challenges associated with their total synthesis. bohrium.comencyclopedia.pub To secure a sustainable and scalable supply of this compound, optimizing biotechnological production systems is a paramount future goal. Plant in vitro cultures—including organ, tissue, and cell suspension cultures—have emerged as a promising alternative for the production of alkaloids like galanthamine and lycorine. semanticscholar.org

Future efforts should focus on establishing and optimizing in vitro cultures of this compound-producing species, such as those from the Lycoris genus. mdpi.com Additionally, the burgeoning field of synthetic biology offers the potential for heterologous production in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This involves identifying the complete biosynthetic pathway of this compound and transferring the relevant genes into a microbial chassis, a strategy that has been explored for other complex natural products. mdpi.comlbl.gov Metabolic engineering of these hosts to enhance precursor supply and optimize pathway flux would be critical for achieving commercially viable yields. nih.govnih.gov

| Biotechnological Strategy | Description | Potential Application for this compound | References |

|---|---|---|---|

| Plant In Vitro Cultures | Cultivation of plant cells, tissues, or organs (e.g., bulb scales, roots) in a controlled artificial environment. | Establishment of callus, suspension, or organ cultures from this compound-producing plants to ensure a continuous supply independent of geographical and seasonal constraints. | bohrium.comencyclopedia.pubsemanticscholar.org |

| Elicitation | Treatment of in vitro cultures with biotic or abiotic elicitors (e.g., methyl jasmonate, salicylic (B10762653) acid) to stimulate secondary metabolite production. | Enhancing the yield of this compound in established plant cell or organ cultures. | frontiersin.org |

| Metabolic Engineering | The targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. | Overexpression of key biosynthetic genes or downregulation of competing pathways in plant cultures or a microbial host to channel metabolic flux towards this compound. | lbl.govnih.gov |

| Synthetic Biology | Reconstitution of the entire this compound biosynthetic pathway in a heterologous microbial host (e.g., E. coli, S. cerevisiae). | Development of a microbial fermentation process for scalable, sustainable, and cost-effective production of this compound. | researchgate.netmdpi.com |

Integrated Omics Approaches for Comprehensive Understanding of this compound Biology

A holistic understanding of this compound requires the integration of multiple "omics" technologies. These high-throughput approaches can provide a systems-level view of both the biosynthesis of this compound in its native producers and its biological effects on target systems.

The biosynthetic pathway of many Amaryllidaceae alkaloids, including this compound, has not been fully elucidated. While the general pathway starting from the amino acids phenylalanine and tyrosine is known, the specific enzymes that catalyze the final, often skeleton-defining, steps are frequently unknown. nih.govresearchgate.net Transcriptome analysis of this compound-producing plants, such as various Lycoris species, is a powerful tool to identify candidate genes. frontiersin.orgnih.govbanglajol.infofrontiersin.org By comparing the transcriptomes of tissues with high versus low this compound content, researchers can identify co-expressed genes encoding enzymes like P450 monooxygenases, methyltransferases, and reductases that are likely involved in its formation. frontiersin.orgmdpi.com The identification of these genes is the foundational step for the metabolic engineering and synthetic biology efforts described above.

| Enzyme Class | Abbreviation | Putative Function in Biosynthesis | References |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the first step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. | nih.govfrontiersin.org |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. | nih.govfrontiersin.org |

| Tyrosine Decarboxylase | TYDC | Converts L-tyrosine to tyramine (B21549), a key precursor. | banglajol.infofrontiersin.org |

| Norbelladine (B1215549) 4'-O-Methyltransferase | N4OMT | Methylates the precursor norbelladine to form 4'-O-methylnorbelladine, a central intermediate. | nih.govnih.govmdpi.com |

| Cytochrome P450 Monooxygenases | CYP450s | Catalyze key oxidative C-C phenol (B47542) coupling reactions that determine the skeletal structure of the final alkaloid. | frontiersin.orgnih.govfrontiersin.org |

To understand how this compound exerts its biological effects, proteomics and metabolomics are indispensable tools. Proteomic analysis (e.g., using SWATH-MS) can identify changes in protein expression and post-translational modifications in cells or tissues upon treatment with this compound, providing direct insight into the pathways being modulated. nih.govbohrium.com

Metabolomic profiling, using techniques like GC-TOFMS or LC-MS, can provide a snapshot of the metabolic state of a system. mdpi.commdpi.com This can be used in two ways: first, to analyze the metabolic profile of different Lycoris species to correlate the presence of this compound with other metabolites, potentially revealing pathway intermediates or related compounds. researchgate.net Second, it can be used to assess the metabolic perturbations in human cells or model organisms treated with this compound, revealing downstream functional consequences of its interaction with molecular targets.

| Alkaloid Type | Identified Compound | L. aurea | L. radiata | L. guangxiensis |

|---|---|---|---|---|

| Lycorine | Lycorine | + | + | + |

| Galanthamine | Galanthamine | + | + | + |

| Crinine (B1220781) | Haemanthamine | + | + | + |

| Homolycorine | Homolycorine | + | + | - |

| Homolycorine | 8-O-demethylhomolycorine | + | + | - |

| Tazettine | Tazettine | + | - | + |

| Galanthamine | Sanguinine | + | - | - |

Design and Development of Advanced in vitro and in vivo Research Models for Mechanistic Studies

To bridge the gap between basic molecular findings and potential physiological relevance, advanced research models are necessary. Traditional 2D cell cultures often fail to recapitulate the complex microenvironment of native tissues. nih.gov Future mechanistic studies on this compound should leverage more sophisticated models.

3D Organoids , which are self-organizing three-dimensional cultures derived from stem cells, can mimic the architecture and function of human organs like the brain, liver, or intestine. azolifesciences.comsigmaaldrich.commoleculardevices.com These models would be invaluable for studying the tissue-specific effects of this compound, its metabolism, and its potential toxicity in a more physiologically relevant context. nih.gov

Organ-on-a-chip platforms represent another frontier. nih.govtaylorandfrancis.com These microfluidic devices are engineered to recreate the functional units of organs, including the mechanical forces and fluid flow that are absent in static cultures. nih.govyoutube.com A "liver-on-a-chip," for example, could be used to study the hepatic metabolism of this compound and predict potential drug-drug interactions, while multi-organ chips could model its pharmacokinetic and pharmacodynamic properties at a systemic level. nih.govresearchgate.net The adoption of these advanced models will be critical for generating robust, human-relevant data on the mechanistic underpinnings of this compound's biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.